2-(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)ethanamine
CAS No.:
Cat. No.: VC13768705
Molecular Formula: C15H14F3N
Molecular Weight: 265.27 g/mol
* For research use only. Not for human or veterinary use.
![2-(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)ethanamine -](/images/structure/VC13768705.png)
Molecular Formula | C15H14F3N |
---|---|
Molecular Weight | 265.27 g/mol |
IUPAC Name | 2-[4-[4-(trifluoromethyl)phenyl]phenyl]ethanamine |
Standard InChI | InChI=1S/C15H14F3N/c16-15(17,18)14-7-5-13(6-8-14)12-3-1-11(2-4-12)9-10-19/h1-8H,9-10,19H2 |
Standard InChI Key | KUBBRALEUHKREX-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1CCN)C2=CC=C(C=C2)C(F)(F)F |
Canonical SMILES | C1=CC(=CC=C1CCN)C2=CC=C(C=C2)C(F)(F)F |
The compound 2-(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)ethanamine is a complex organic molecule that belongs to the class of biphenyl derivatives. It features a trifluoromethyl group attached to one of the phenyl rings, which significantly influences its chemical and physical properties. Despite the lack of specific information directly related to this compound in the provided search results, we can infer its characteristics based on similar compounds and general principles of organic chemistry.
Synthesis Methods
The synthesis of 2-(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)ethanamine likely involves several steps, starting from the preparation of the biphenyl core. A common approach includes:
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Suzuki Coupling: This method is used to form the biphenyl ring system. For example, reacting 1-bromo-4-trifluoromethylbenzene with 4-hydroxymethylphenylboronic acid in the presence of a palladium catalyst and a base like cesium carbonate .
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Reduction and Amination: The resulting biphenyl derivative can be converted into an aldehyde or ketone, which is then reduced to an alcohol. Subsequent conversion to an amine can be achieved through reductive amination reactions.
Potential Applications
Compounds with biphenyl structures are often explored for their biological activity, including potential applications in pharmaceuticals and agrochemicals. The presence of a trifluoromethyl group can enhance lipophilicity and stability, which may be beneficial in drug design.
Research Findings and Data
While specific research findings on 2-(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)ethanamine are not available, studies on similar compounds suggest that they can exhibit interesting pharmacological properties. For instance, trifluoromethyl-substituted biphenyls have been investigated for their potential as inhibitors or modulators in various biological pathways.
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